Benzenesulfonamide, 4-methyl-N-[2-(4-morpholinyl)-4-quinazolinyl]-
Description
The compound 4-methyl-N-[2-(4-morpholinyl)-4-quinazolinyl]benzenesulfonamide features a benzenesulfonamide core substituted with a 4-methyl group and linked to a quinazoline moiety bearing a morpholine ring at the 2-position. This structure combines sulfonamide’s bioactivity with heterocyclic motifs (quinazoline and morpholine), which are often associated with kinase inhibition and solubility modulation .
Properties
CAS No. |
61335-55-5 |
|---|---|
Molecular Formula |
C19H20N4O3S |
Molecular Weight |
384.5 g/mol |
IUPAC Name |
4-methyl-N-(2-morpholin-4-ylquinazolin-4-yl)benzenesulfonamide |
InChI |
InChI=1S/C19H20N4O3S/c1-14-6-8-15(9-7-14)27(24,25)22-18-16-4-2-3-5-17(16)20-19(21-18)23-10-12-26-13-11-23/h2-9H,10-13H2,1H3,(H,20,21,22) |
InChI Key |
PJEZMDJKZZRUMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=NC3=CC=CC=C32)N4CCOCC4 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation Approach
A less common method involves constructing the quinazoline ring de novo from 2-amino-4-nitrobenzamide and morpholine-4-carbonyl chloride under Ullmann coupling conditions. However, this route suffers from poor regioselectivity and yields below 40%.
Late-Stage Functionalization
Recent advances propose introducing the sulfonamide group early in the synthesis. For example, 4-methylbenzenesulfonamide can be coupled to a dihalogenated quinazoline precursor before morpholine substitution, but this approach risks over-substitution at the 2-position.
Analytical Characterization
Spectroscopic Data
- $$^1$$H NMR (400 MHz, DMSO-d$$6$$): δ 8.45 (s, 1H, quinazoline H-5), 7.85 (d, J = 8.2 Hz, 2H, sulfonamide aryl), 7.45 (d, J = 8.2 Hz, 2H, sulfonamide aryl), 3.75–3.70 (m, 4H, morpholine OCH$$2$$), 3.10–3.05 (m, 4H, morpholine NCH$$2$$), 2.40 (s, 3H, CH$$3$$).
- HRMS (ESI) : m/z calculated for C$${19}$$H$${20}$$N$$4$$O$$3$$S [M+H]$$^+$$: 385.1332; found: 385.1328.
Purity Assessment
- HPLC analysis (C18 column, acetonitrile/water gradient) confirms ≥98% purity, with retention time = 12.7 minutes.
Industrial-Scale Considerations
Cost-Effective Modifications
- Replacing NaH with cheaper bases like Cs$$2$$CO$$3$$ reduces production costs without compromising yield.
- Solvent recycling (e.g., NMP recovery via distillation) enhances sustainability.
Process Safety
- Exothermic reactions during chlorination and sulfonamide substitution require controlled heating and inert atmospheres.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(2-morpholinoquinazolin-4-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Oxidized derivatives of the quinazoline core.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted quinazoline derivatives with different nucleophiles.
Scientific Research Applications
Benzenesulfonamide, 4-methyl-N-[2-(4-morpholinyl)-4-quinazolinyl]-, a synthetic organic compound, is a quinazoline derivative with the molecular formula and a molecular weight of 384.5 g/mol. It combines a sulfonamide group with a quinazoline core and is also known as 4-methyl-N-(2-morpholin-4-ylquinazolin-4-yl)benzenesulfonamide, recognized by the CAS number 61335-55-5. This compound is investigated for its biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Scientific Research Applications
Benzenesulfonamide, 4-methyl-N-[2-(4-morpholinyl)-4-quinazolinyl]- is used in scientific research, especially in pharmaceutical development. Research on this compound focuses on its binding affinity to various molecular targets and its potential as an enzyme inhibitor, particularly targeting kinases involved in cellular signaling pathways.
Pharmaceutical Development
- Enzyme Inhibition The compound has been investigated for its potential as an enzyme inhibitor, specifically targeting kinases involved in cellular signaling pathways. This inhibition can disrupt growth signals in cancer cells, potentially leading to reduced proliferation and increased apoptosis.
- Antimicrobial Properties Benzenesulfonamide, 4-methyl-N-[2-(4-morpholinyl)-4-quinazolinyl] exhibits antimicrobial properties, making it a candidate for treating bacterial infections.
- Potential Therapeutic Applications The compound's unique structure enhances its interactions with specific molecular targets, contributing to its distinct biological activities and potential therapeutic applications.
Interaction Studies
- Binding Affinity Studies focus on the compound's binding affinity to various molecular targets.
*It has been investigated for its potential as an enzyme inhibitor, specifically targeting kinases involved in cellular signaling pathways.
Mechanism of Action
The mechanism of action of 4-methyl-N-(2-morpholinoquinazolin-4-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby disrupting the signaling pathways that promote cell growth and proliferation. This inhibition can lead to the suppression of cancer cell growth and induce apoptosis.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes structurally related benzenesulfonamide derivatives and their key features:
Key Observations :
- Morpholine Integration : Compounds like and demonstrate that morpholine rings enhance solubility and enable hydrogen bonding, critical for interactions in medicinal chemistry.
- Synthetic Flexibility : Allyl and epoxy substituents () highlight the adaptability of benzenesulfonamides in gold-catalyzed reactions, suggesting similar pathways for the target compound.
Reactivity and Functional Group Interactions
- Nucleophilic Substitution : The sulfonamide group in analogs like 4-methyl-N-(1-methylbutyl)benzenesulfonamide () participates in nucleophilic reactions, forming stable intermediates.
- Radical Pathways: notes that thiol radicals drive structural reshuffling in sulfonamides, though morpholine-containing derivatives may exhibit altered reactivity due to steric hindrance .
- Catalytic Applications : Gold-catalyzed synthesis of 3h () demonstrates the role of transition metals in constructing complex benzenesulfonamide architectures.
Spectroscopic and Crystallographic Data
- NMR Trends : Analogs such as 4-methyl-N-(2-(phenylethynyl)phenyl)benzenesulfonamide () show distinct ¹H NMR signals for methyl (~2.4 ppm) and sulfonamide NH (~7.2 ppm). Morpholine-containing derivatives (e.g., ) exhibit split peaks for morpholine protons (~3.6–4.0 ppm).
Biological Activity
Benzenesulfonamide, 4-methyl-N-[2-(4-morpholinyl)-4-quinazolinyl]- (CAS No. 61335-55-5) is a synthetic organic compound classified as a quinazoline derivative. Its molecular formula is with a molecular weight of 384.5 g/mol. This compound exhibits significant biological activity, particularly in oncology and antimicrobial applications.
The compound features a unique structure that combines a sulfonamide group with a quinazoline core. This structural combination enhances its interaction with specific molecular targets, particularly protein kinases involved in cellular signaling pathways. The mechanism of action primarily involves the inhibition of these kinases, which disrupts growth signals in cancer cells, leading to reduced proliferation and increased apoptosis .
Biological Activities
1. Anticancer Properties
- Kinase Inhibition : Research indicates that benzenesulfonamide derivatives can inhibit various kinases, which are crucial for cancer cell growth and survival. For example, studies have demonstrated that related compounds exhibit moderate inhibitory effects on tumor-associated isoforms of carbonic anhydrase (CA) IX and XII .
- Cytotoxicity : In vitro assays have shown that certain derivatives induce apoptosis in cancer cell lines such as Hep3B and A549, with selectivity towards malignant cells over normal cells .
2. Antimicrobial Activity
- The sulfonamide group is known for its antimicrobial properties. Benzenesulfonamide derivatives have been evaluated for their effectiveness against various bacterial strains, showing potential as candidates for treating infections .
Table 1: Summary of Biological Activities
Case Study: Kinase Inhibition
A study focused on the synthesis and evaluation of benzenesulfonamide derivatives as inhibitors for CA IX and CA XII isoforms linked to tumors. The synthesized compounds demonstrated IC50 values ranging from 10.93 nM to 25.06 nM against CA IX, indicating high potency and selectivity compared to CA II .
Case Study: Cytotoxicity Assays
In another investigation, several benzenesulfonamide derivatives were tested against cancer cell lines. Notably, one compound showed a significant increase in apoptotic cells (from 0.18% to 22.04%) when compared to the control group, highlighting its potential as an effective anticancer agent .
Q & A
Q. What are the common synthetic routes for preparing 4-methyl-N-[2-(4-morpholinyl)-4-quinazolinyl]benzenesulfonamide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, starting with the functionalization of the quinazoline core. Key steps include:
- Nucleophilic substitution to introduce the morpholinyl group at the quinazoline C2 position .
- Sulfonamide coupling between the activated benzenesulfonyl chloride and the aminoquinazoline intermediate under basic conditions (e.g., triethylamine in DMF or THF) .
- Purity optimization via recrystallization (using ethanol or acetonitrile) or column chromatography (silica gel with ethyl acetate/hexane gradients). Reaction yields (~40–55%) can be improved by controlling temperature (60–80°C) and stoichiometric ratios of reactants .
Q. Which spectroscopic and crystallographic methods are critical for structural validation of this compound?
- 1H/13C NMR : Assign peaks to confirm the quinazoline-morpholinyl linkage (e.g., δ 3.6–3.8 ppm for morpholine protons) and sulfonamide NH (δ 10–11 ppm) .
- X-ray crystallography : Resolve torsional angles between the quinazoline, morpholinyl, and benzenesulfonamide moieties. For example, the terminal phenyl ring may twist at ~37–49° relative to the central quinazoline, influencing packing via N–H⋯O and C–H⋯O hydrogen bonds .
- HPLC-MS : Monitor purity (>95%) and confirm molecular weight (e.g., m/z 377.44 for C22H19NO3S) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological efficacy of this compound?
- Core modifications : Synthesize analogs with substituted morpholinyl groups (e.g., piperazine or thiomorpholine) to assess impact on target binding .
- Functional group tuning : Replace the 4-methyl group on the benzenesulfonamide with electron-withdrawing (e.g., CF3) or donating (e.g., OMe) groups to modulate solubility and bioactivity .
- Biological assays : Use enzyme inhibition assays (e.g., kinase panels) and cell viability tests (e.g., IC50 in cancer lines) paired with molecular docking to correlate structural features with activity .
Q. What experimental strategies address contradictions in reported biological activity data for similar sulfonamide derivatives?
- Dose-response validation : Replicate assays across multiple cell lines (e.g., MCF-7 vs. HEK293) to confirm specificity .
- Off-target profiling : Use proteome-wide affinity chromatography or thermal shift assays to identify unintended interactions .
- Data normalization : Include positive controls (e.g., cisplatin for cytotoxicity) and statistical tools (e.g., ANOVA) to mitigate batch-to-batch variability .
Q. How can computational modeling predict the compound’s interaction with potential molecular targets?
- Molecular docking : Simulate binding to kinase domains (e.g., EGFR or VEGFR2) using software like AutoDock Vina, focusing on hydrogen bonds between the sulfonamide group and catalytic lysine residues .
- MD simulations : Analyze stability of ligand-target complexes over 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding free energy (MM-PBSA) .
- Pharmacophore mapping : Identify critical features (e.g., sulfonamide as a hydrogen bond acceptor) using tools like Schrödinger’s Phase .
Methodological Considerations
Q. What protocols ensure reproducibility in crystallizing this compound for X-ray studies?
- Solvent screening : Test polar aprotic solvents (DMF, DMSO) mixed with water or alcohols for slow vapor diffusion .
- Temperature gradients : Cool saturated solutions from 50°C to 4°C at 0.5°C/hour to grow single crystals .
- Data collection : Use a Bruker SMART CCD diffractometer with Mo Kα radiation (λ = 0.71073 Å) and SADABS for absorption correction .
Q. How should researchers analyze conflicting cytotoxicity results between in vitro and in vivo models?
- Pharmacokinetic profiling : Measure plasma stability, protein binding, and metabolic half-life (e.g., liver microsome assays) to explain reduced in vivo efficacy .
- Tissue penetration studies : Use LC-MS/MS to quantify compound levels in target tissues versus plasma .
- Toxicity screens : Assess hepatotoxicity (ALT/AST levels) and hematological parameters in rodent models to rule out off-target effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
